molecular formula C15H10BrClN2O B1381345 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol CAS No. 1202029-94-4

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol

Cat. No.: B1381345
CAS No.: 1202029-94-4
M. Wt: 349.61 g/mol
InChI Key: IWNZOCUGVICDAW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol typically involves the reaction of 4-bromoacetophenone with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents on the phenyl rings can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol: Similar structure but lacks the chlorine substituent on the phenyl ring.

    3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol: Similar structure but lacks the bromine substituent on the phenyl ring.

    1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol: Similar structure but with different substitution pattern on the pyrazole ring.

Uniqueness

3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol is unique due to the presence of both bromine and chlorine substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNZOCUGVICDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 2
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 3
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 4
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 5
Reactant of Route 5
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol
Reactant of Route 6
3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-ol

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